Estriol 3-carboxymethyl ether
Overview
Description
Estriol 3-carboxymethyl ether is a derivative of Estriol . It is also known as 1,3,5-(10)-Estratriene-3,16α,17β-triol 3-carboxymethyl ether .
Molecular Structure Analysis
The empirical formula of this compound is C20H26O5 . Its molecular weight is 346.42 . The SMILES string representation is [H][C@]12CC[C@]3©C@@HC@HC[C@@]3([H])[C@]1([H])CCc4cc(OCC(O)=O)ccc24 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 346.42 . Its storage temperature is 2-8°C .Relevant Papers One relevant paper discusses the development of a time-resolved fluoroimmunoassay to detect unconjugated estriol in the serum of pregnant women, using this compound as an immunogen . This indicates potential applications of this compound in medical diagnostics and research.
Scientific Research Applications
Radioimmunoassay Development
Estriol 3-carboxymethyl ether plays a significant role in the development of radioimmunoassays (RIAs) for estrogens. The synthesis of 3-O-carboxymethyl ether derivatives of estrogens, including estriol, and their conjugation with bovine serum albumin (BSA) has been essential in generating specific antisera for RIAs of estrone, estradiol-17β, and estriol. These developments challenged previous beliefs that specific antisera for estrogens could not be obtained using estrogens derivatized at the 3-position (P. Rao & P. H. Moore, 1977).
Enzyme Immunoassay Enhancement
This compound is used in enzyme immunoassays, particularly for detecting estriol in very small amounts. Antisera for estriol were generated using different immunogens, including estriol-3-carboxymethyl ether conjugates. This method significantly improved the sensitivity of the assays, although it somewhat reduced specificity, as demonstrated by a 10-15% cross-reaction with other estrogenic hormones (M. Ghosh et al., 1983).
Synthesis of Estriol Glucoside Derivatives
Research also focuses on synthesizing estriol monoglucoside derivatives, including this compound, for producing specific antisera. These haptens are used for the direct radioimmunoassay of estriol glucuronides, crucial for various diagnostic purposes (T. Nambara et al., 1978).
Clinical Applications in Pregnancy
This compound is used in clinical assays, particularly in pregnancy. For example, its application in fluoroimmunoassays for detecting unconjugated estriol in serum of pregnant women helps in prenatal screening, including the detection of fetal Down syndrome. This approach has led to the establishment of reference ranges in normal pregnancies, aiding in more accurate prenatal assessments (Yongping Tang et al., 2013).
Receptor Interactions Studies
Estriol and its derivatives, including the 3-carboxymethyl ether variant, have been studied for their biological effects and receptor interactions in vitro and in vivo. These studies help understand estriol's role in various biological systems, such as in estrogen targets like the rat uterus, human endometrial cell cultures, and breast cancer cells. Modifications to the estriol molecule, including this compound, have been observed to affect the duration of action and potency of estriol in these systems (B. Katzenellenbogen, 1984).
Mechanism of Action
Properties
IUPAC Name |
2-[(16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-20-7-6-14-13-5-3-12(25-10-18(22)23)8-11(13)2-4-15(14)16(20)9-17(21)19(20)24/h3,5,8,14-17,19,21,24H,2,4,6-7,9-10H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBWYTRVLQFZGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69260-14-6 | |
Record name | Estriol 3-carboxymethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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